Cas no 54063-41-1 (Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]-)
![Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/54063-41-1x500.png)
54063-41-1 structure
Product name:Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]-
Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]-
- Fepromide
- 1875CERM
- 3,4,5-Trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- FEPROMIDE [INN]
- SCHEMBL1816463
- 1875 CERM
- 54063-41-1
- 3,4,5-Trimethoxy-N-(1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl) benzamide
- 6XXK617AU2
- CHEMBL2106241
- NS00124650
- DTXSID10866391
- UNII-6XXK617AU2
- Q27265690
- 3,4,5-trimethoxy-N-(1-phenoxy-3-pyrrolidin-1-ylpropan-2-yl)benzamide
- 1875-CERM
- Fepromide [INN:DCF]
-
- Inchi: InChI=1S/C23H30N2O5/c1-27-20-13-17(14-21(28-2)22(20)29-3)23(26)24-18(15-25-11-7-8-12-25)16-30-19-9-5-4-6-10-19/h4-6,9-10,13-14,18H,7-8,11-12,15-16H2,1-3H3,(H,24,26)
- InChI Key: QFSBWEZVTZCUPC-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC(CN2CCCC2)COC3=CC=CC=C3
Computed Properties
- Exact Mass: 414.21500
- Monoisotopic Mass: 414.215
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 69.3Ų
Experimental Properties
- Density: 1.153
- Boiling Point: 558.1°Cat760mmHg
- Flash Point: 291.3°C
- Refractive Index: 1.555
- PSA: 69.26000
- LogP: 3.31440
Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]- Related Literature
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
3. Back matter
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
54063-41-1 (Benzamide,3,4,5-trimethoxy-N-[1-(phenoxymethyl)-2-(1-pyrrolidinyl)ethyl]-) Related Products
- 2247103-42-8(3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride)
- 2194848-13-8(2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine)
- 2159568-11-1(1-azido-3-(propan-2-yloxy)propane)
- 1017028-88-4(Methyl 1-[(2-cyanophenyl)methyl]piperidine-4-carboxylate)
- 2227681-32-3((2S)-1-(3-tert-butylphenyl)propan-2-ol)
- 2171246-39-0(2-(2R)-N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoacetic acid)
- 886948-00-1(6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 1806760-23-5(6-Amino-2-(difluoromethyl)pyridine-3-carboxaldehyde)
- 1307-96-6(Cobalt oxide)
- 57429-71-7(1-(prop-1-en-2-yl)cyclopentane-1-carboxylic acid)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk
